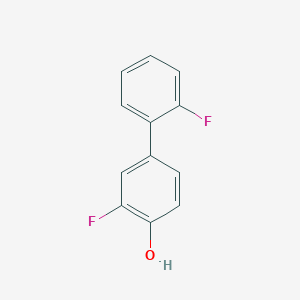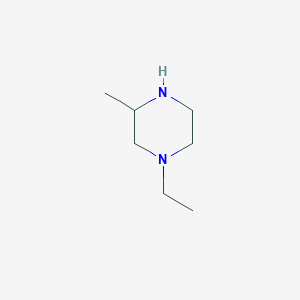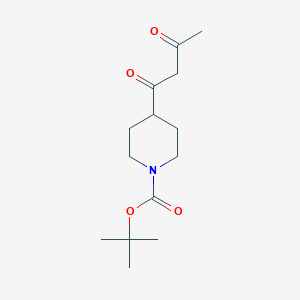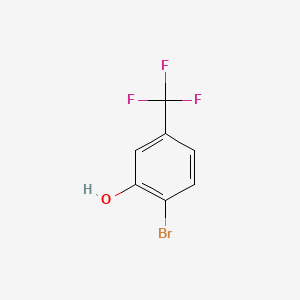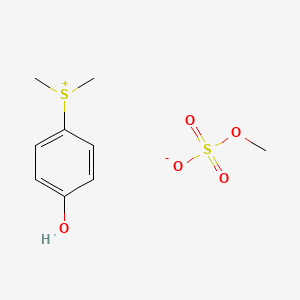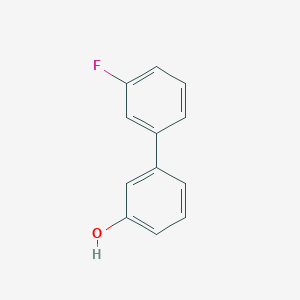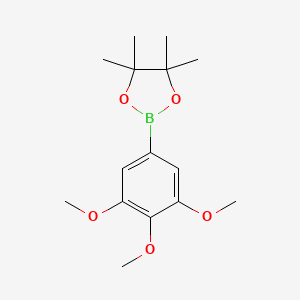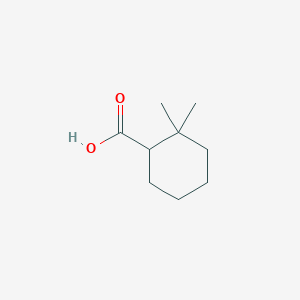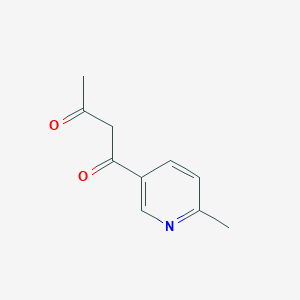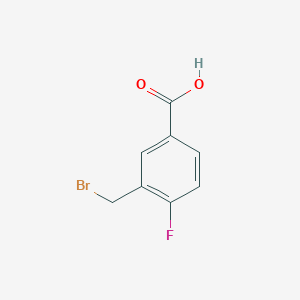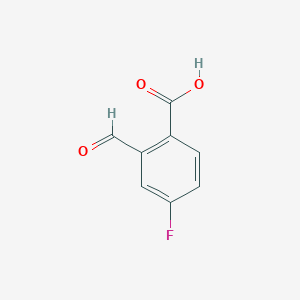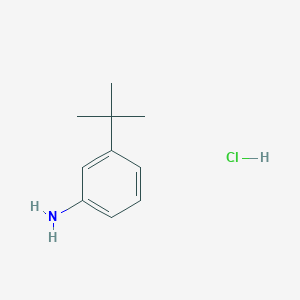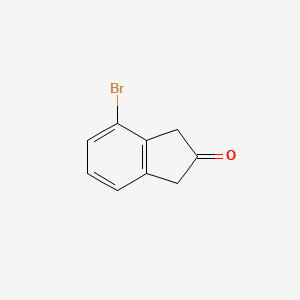
4-Bromo-2-Indanone
Descripción general
Descripción
4-Bromo-2-Indanone, also known as Bromosuccinimide, is an organic compound with the chemical formula C9H7BrO. It has a molecular weight of 211.06 g/mol .
Synthesis Analysis
The synthesis of 4-Bromo-2-Indanone involves a multi-step reaction . The process includes the use of sodium tetrahydroborate and ethanol in dichloromethane for 3 hours at 0 - 20 °C, followed by toluene-4-sulfonic acid in toluene for 0.5 hours under reflux. The next step involves sodium hydrogencarbonate and 3-chloro-benzenecarboperoxoic acid in dichloromethane for 3 hours at 0 - 20 °C. The final step is the use of zinc (II) iodide in toluene for 4 hours at 0 - 20 °C .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-Indanone consists of a nine-carbon ring with a bromine atom attached . The compound has a molecular formula of C9H7BrO .Chemical Reactions Analysis
4-Bromo-2-Indanone has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of aurone and indanone derivatives, which have shown potential anti-hepatocellular carcinoma activity .Physical And Chemical Properties Analysis
4-Bromo-2-Indanone has a boiling point of 312℃, a density of 1.608, and a flash point of 126℃ . It is a solid substance with a cream color .Aplicaciones Científicas De Investigación
Antitumor Agents in Medicinal Chemistry
Summary of the Application
4-Bromo-2-Indanone has been used in the synthesis of aurone and indanone derivatives, which have shown potential as novel antitumor agents . These compounds were synthesized via bioisostere and scaffold hopping strategy, and then submitted to the inhibitory activities evaluation against four tumor cells (HELA, HT-29, A549 and HepG2) through MTT assays .
Methods of Application or Experimental Procedures
The antitumor activity of these compounds were studied through MTT assays . MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Results or Outcomes
Based on the results, thirty compounds showed moderate to good antitumor activity . Among them, five compounds (A3: 3.41±1.03μM, E3: 5.11±0.23μM, E8: 4.14±1.21μM, F2: 5.40±1.18μM, F4: 7.37±0.87μM) had achieved a comparable efficiency to the positive control DOX (Doxorubicin) against HT-29 cell lines . Compound A3 and F4 were identified as potential leading compounds .
TRPV1 Antagonists for Analgesics
Summary of the Application
4-Bromo-1-indanone is used to prepare N’-indanyl-N-benzopyrazolyl ureas as TRPV1 antagonists for use as analgesics .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source. However, the synthesis likely involves various organic chemistry techniques.
Results or Outcomes
The outcomes of this application are not specified in the source. However, the synthesized compounds are intended for use as analgesics .
KDR Kinase Inhibitors
Summary of the Application
4-Bromo-1-indanone is also used to synthesize 1,4-dihydroindeno [1,2-c]pyrazoles as KDR kinase inhibitors .
Results or Outcomes
The outcomes of this application are not specified in the source. However, the synthesized compounds are intended for use as KDR kinase inhibitors .
Antiviral and Antibacterial Agents
Summary of the Application
1-Indanone derivatives, including 4-Bromo-2-Indanone, have been studied for their potential applications as antiviral and antibacterial agents .
Results or Outcomes
The outcomes of this application are not specified in the source. However, the synthesized compounds are intended for use as antiviral and antibacterial agents .
Alzheimer’s Disease Treatment
Summary of the Application
1-Indanone derivatives, including 4-Bromo-2-Indanone, have been studied for their potential applications in the treatment of Alzheimer’s disease .
Results or Outcomes
The outcomes of this application are not specified in the source. However, the synthesized compounds are intended for use in the treatment of Alzheimer’s disease .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-1,3-dihydroinden-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTMVUZONAQICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610535 | |
| Record name | 4-Bromo-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-Indanone | |
CAS RN |
846032-36-8 | |
| Record name | 4-Bromo-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMOINDAN-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



